2-(4-benzylpiperazin-1-yl)-3-[(Z)-(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one 2-(4-benzylpiperazin-1-yl)-3-[(Z)-(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15600022
InChI: InChI=1S/C28H31N5O2S2/c1-4-20(3)33-27(35)23(37-28(33)36)16-22-25(29-24-11-10-19(2)17-32(24)26(22)34)31-14-12-30(13-15-31)18-21-8-6-5-7-9-21/h5-11,16-17,20H,4,12-15,18H2,1-3H3/b23-16-
SMILES:
Molecular Formula: C28H31N5O2S2
Molecular Weight: 533.7 g/mol

2-(4-benzylpiperazin-1-yl)-3-[(Z)-(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

CAS No.:

Cat. No.: VC15600022

Molecular Formula: C28H31N5O2S2

Molecular Weight: 533.7 g/mol

* For research use only. Not for human or veterinary use.

2-(4-benzylpiperazin-1-yl)-3-[(Z)-(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one -

Specification

Molecular Formula C28H31N5O2S2
Molecular Weight 533.7 g/mol
IUPAC Name (5Z)-5-[[2-(4-benzylpiperazin-1-yl)-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-butan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one
Standard InChI InChI=1S/C28H31N5O2S2/c1-4-20(3)33-27(35)23(37-28(33)36)16-22-25(29-24-11-10-19(2)17-32(24)26(22)34)31-14-12-30(13-15-31)18-21-8-6-5-7-9-21/h5-11,16-17,20H,4,12-15,18H2,1-3H3/b23-16-
Standard InChI Key PKINDBXGYDXYSB-KQWNVCNZSA-N
Isomeric SMILES CCC(C)N1C(=O)/C(=C/C2=C(N=C3C=CC(=CN3C2=O)C)N4CCN(CC4)CC5=CC=CC=C5)/SC1=S
Canonical SMILES CCC(C)N1C(=O)C(=CC2=C(N=C3C=CC(=CN3C2=O)C)N4CCN(CC4)CC5=CC=CC=C5)SC1=S

Introduction

Structural Characteristics

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name, Z-5-[[2-(4-benzylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-sec-butyl-2-sulfanylidene-1,3-thiazolidin-4-one, reflects its intricate architecture . The molecular formula C<sub>27</sub>H<sub>29</sub>N<sub>5</sub>O<sub>2</sub>S<sub>2</sub> corresponds to a molecular weight of 531.68 g/mol, calculated from its constituent atoms: carbon (61.00%), hydrogen (5.50%), nitrogen (13.18%), oxygen (6.02%), and sulfur (12.07%) .

PropertyValue
Molecular FormulaC<sub>27</sub>H<sub>29</sub>N<sub>5</sub>O<sub>2</sub>S<sub>2</sub>
Molecular Weight531.68 g/mol
Key Functional GroupsPyrimidinone, Thiazolidinone, Piperazine

Functional Groups and Core Structures

The molecule integrates three critical domains:

  • Pyrido[1,2-a]pyrimidin-4-one Core: A bicyclic system combining pyridine and pyrimidine rings, which confers rigidity and π-stacking capability .

  • Thiazolidinone Moiety: A five-membered ring containing sulfur and nitrogen atoms, known for modulating electronic interactions and biological activity .

  • Benzylpiperazine Substituent: A lipophilic group enhancing blood-brain barrier permeability and receptor binding .

The Z-configuration of the exocyclic double bond between the pyrido[1,2-a]pyrimidin-4-one and thiazolidinone moieties is critical for maintaining planar conjugation, influencing both reactivity and target affinity .

Synthesis and Manufacturing

Synthetic Pathways

While detailed synthetic protocols remain proprietary, general strategies involve multi-step condensation and cyclization reactions:

  • Formation of Pyrido[1,2-a]pyrimidin-4-one: Achieved via cyclocondensation of 2-aminopyridine derivatives with β-ketoesters under acidic conditions .

  • Introduction of Benzylpiperazine: Employing nucleophilic aromatic substitution at the C2 position using 4-benzylpiperazine .

  • Thiazolidinone Conjugation: A Knoevenagel condensation between the pyrimidinone aldehyde and 3-sec-butyl-2-thioxothiazolidin-4-one under basic conditions .

Key Intermediate Compounds

Critical intermediates include:

  • 3-Formyl-2-(4-benzylpiperazin-1-yl)-7-methylpyrido[1,2-a]pyrimidin-4-one: Generated via Vilsmeier-Haack formylation.

  • 3-sec-Butyl-2-thioxothiazolidin-4-one: Synthesized through cyclization of sec-butylamine with carbon disulfide and chloroacetic acid .

Physicochemical Properties

Solubility and Partition Coefficients

The compound exhibits limited aqueous solubility (≤0.1 mg/mL at 25°C) due to its lipophilic benzylpiperazine and sec-butyl groups. Calculated logP (ClogP) values of 4.2 suggest high membrane permeability, aligning with Lipinski’s rule criteria for drug-likeness .

ParameterValue
Aqueous Solubility<0.1 mg/mL
logP (ClogP)4.2
Hydrogen Bond Donors1

Stability Profile

Stability studies indicate susceptibility to photodegradation, necessitating storage in amber vials at -20°C. Hydrolytic degradation occurs under alkaline conditions (pH >9), cleaving the thiazolidinone ring .

Pharmacological Profile

Mechanism of Action

While specific target data are unavailable, structural analogs suggest dual inhibition of cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), mediated by the thiazolidinone and piperazine groups, respectively . The Z-configuration optimizes steric complementarity with enzyme active sites .

Chemical Reactivity and Derivatives

Electrophilic Substitution

The thiazolidinone sulfur atom undergoes S-alkylation with methyl iodide, yielding sulfonium intermediates that enhance aqueous solubility .

Oxidation Reactions

Treatment with meta-chloroperbenzoic acid (mCPBA) oxidizes the thioxo group to a sulfone, altering electronic properties and bioactivity .

Applications in Pharmaceutical Research

Drug Discovery

The compound serves as a lead structure for developing:

  • Dual COX-2/PDE4 Inhibitors: For treating rheumatoid arthritis.

  • Topoisomerase IIα Poisons: In oncology pipelines .

Structure-Activity Relationship (SAR) Studies

Modifications at the C7 methyl group and sec-butyl chain have been explored to optimize potency and metabolic stability .

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